1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
Overview
Description
“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a piperidine ring via a single bond . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 . Its melting point is 100-102 °C . The pKa value is predicted to be 14.65±0.20 .Scientific Research Applications
Antimicrobial Activity : A study by Vankadari et al. (2013) synthesized a series of compounds similar to 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol and evaluated their antimicrobial activity. They found significant antibacterial activity and moderate antifungal activity, suggesting potential applications in treating infections (Vankadari et al., 2013).
Bioactivity against α1A-Adrenoceptor : Xu et al. (2016) conducted a study on a compound structurally related to this compound, finding good bioactivity against α1A-adrenoceptor. This could imply potential for therapeutic applications in conditions related to this receptor (Xu et al., 2016).
α1-Adrenergic Receptor Antagonism : Li et al. (2008) designed and synthesized derivatives of this compound, assessing their antagonistic activities against α1-adrenergic receptors. This research indicates potential utility in therapies involving these receptors (Li et al., 2008).
Synthetic Methodology : Shevchuk et al. (2012) developed a convenient method for synthesizing compounds including this compound derivatives. This research contributes to the field of synthetic chemistry, providing new pathways for creating these compounds (Shevchuk et al., 2012).
Potential as a Serotonin-4 Receptor Partial Agonist : A study by Obach et al. (2018) investigated a compound structurally related to this compound, focusing on its metabolism and potential as a serotonin-4 receptor partial agonist. This suggests possible applications in neurological disorders (Obach et al., 2018).
Antibacterial Properties : Khalid et al. (2016) synthesized N-substituted derivatives of a compound similar to this compound and found them to exhibit moderate to significant antibacterial activity. This highlights the potential of these compounds in antibacterial applications (Khalid et al., 2016).
Safety and Hazards
Future Directions
Benzoxazole derivatives, including “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol”, have shown potential in various areas of medicinal chemistry due to their wide spectrum of pharmacological activities . Future research may focus on exploring these activities further and developing new therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and -5, by inhibiting their activities .
Biochemical Pathways
The inhibition of GRK-2 and -5 by this compound affects several biochemical pathways. These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound can potentially modulate the signaling of GPCRs, which could have various effects on cellular functions .
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIKPHFCLGQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.